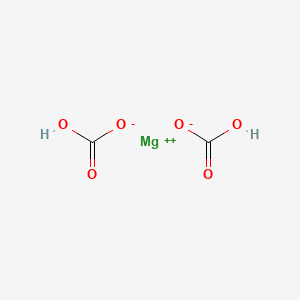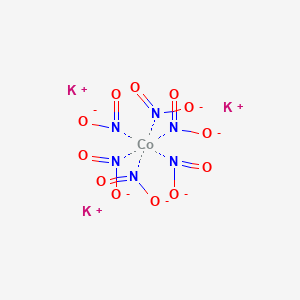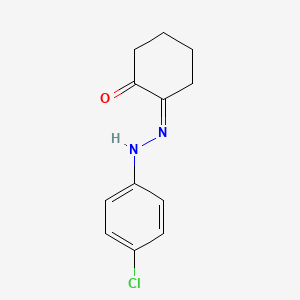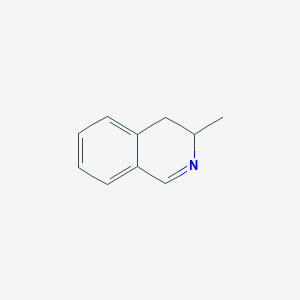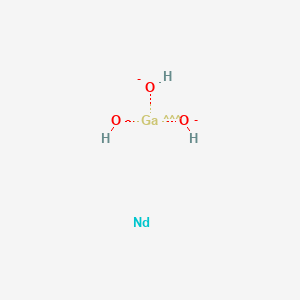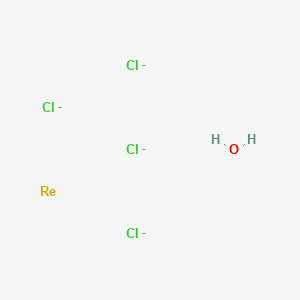
NICKEL DIMETHYLGLYOXIME
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of nickel dimethylglyoxime complexes and related structures has been extensively studied. For instance, Pang et al. (2009) detailed the synthesis of nickel oxide nanotubes with great antibacterial activities, electrochemical capacitance, and magnetic properties, using dimethylglyoxime as a precipitant for the precursor. This method marks a significant development in the synthesis of Ni/C nanorods, showcasing the versatility of nickel dimethylglyoxime in synthesizing nanostructures with varied properties (Pang, H., Lu, Q., Li, Y., & Gao, F., 2009).
Molecular Structure Analysis
The molecular structure of nickel dimethylglyoxime complexes is crucial for understanding their reactivity and properties. Liu (2007) investigated the mononuclear title complex of nickel with dimethylglyoxime, revealing a distorted square-pyramidal geometry around the nickel ion. This structural insight helps in understanding the bonding and potential reactivity of nickel dimethylglyoxime complexes (Liu, Y., 2007).
Chemical Reactions and Properties
Nickel dimethylglyoxime has been found to exhibit fascinating chemical reactions and properties. For example, Golikand et al. (2006) demonstrated the catalytic activity of a nickel–dimethylglyoxime complex modified nickel electrode towards methanol oxidation in NaOH solution, indicating the complex's potential in electrochemical applications (Golikand, A. N., Asgari, M., Maragheh, M. G., & Shahrokhian, S., 2006).
Physical Properties Analysis
The study of the physical properties of nickel dimethylglyoxime reveals significant insights into its characteristics. Bruce-Smith et al. (2014) followed structural changes in nickel dimethylglyoxime under high pressure using single-crystal X-ray diffraction, showing how pressure influences the compound's physical structure and potentially its reactivity and stability (Bruce-Smith, I. F., Zakharov, B., Stare, J., Boldyreva, E., & Pulham, C., 2014).
Chemical Properties Analysis
Investigations into the chemical properties of nickel dimethylglyoxime have led to the development of various analytical and synthetic methodologies. The work by Young et al. (1987) using X-ray photoelectron spectroscopy to determine the oxidation state of nickel in oxidized nickel (II) dimethylglyoxime complex highlights the compound's ability to undergo oxidation-reduction reactions, providing a foundation for understanding its chemical behavior in various conditions (Young, V., Chang, F., & Cheng, K., 1987).
科学研究应用
1. Water Treatment and Photocatalysis
- Application : Ni(DMG)2 is used in the separation of oil-water mixtures and the degradation of organic pollutants in wastewater .
- Method : Ni(DMG)2 microtubes are synthesized by a co-precipitation method and mixed with polydimethylsilicone (PDMS) to create a film. This film is superhydrophobic but oil-friendly, allowing it to separate oil and water efficiently .
- Results : The film is also photocatalytic, enabling it to degrade various dyes in wastewater. A practical wastewater treatment was realized via water–oil separation, followed by fast photocatalytic degradation of solvable dyes .
2. Catalyst in Photocatalytic Processes
- Application : Ni(DMG)2 is used as a catalyst when impregnated on γ-alumina (γ-Al2O3) composites .
- Method : The direct impregnation approach is used to synthesize Ni(DMG)2 on γ-Al2O3 composites. The catalyst particles are dispersed uniformly, indicating that the Ni microcrystalline or Ni nanoparticles on γ-Al2O3 are most likely distributed in a single phase and/or in a homogenous route .
- Results : The photodegradation efficiency of the composites towards methyl orange (MO) dye and methylene blue (MB) dye after UV–visible irradiation for 130 minutes were 61.7% and 19.1%, respectively .
3. Dye-Sensitized Solar Cells
4. Gravimetric Analysis of Nickel
- Application : Ni(DMG)2 is used as a chelating agent in the gravimetric analysis of nickel .
- Method : The complex is distinctively colored and insoluble, leading to its use as a chelating agent in the gravimetric analysis of nickel .
- Results : The use of dimethylglyoxime as a reagent to detect nickel was reported by L. A. Chugaev in 1905 .
5. Detection of Metal Ions
6. Test for Nickel Release
- Application : Ni(DMG)2 is used as a test for nickel release and used for jewelry and for other objects that come in direct contact with the skin .
- Results : The process is highly useful in the identification of a particular kind of dermatitis or skin sensitivity known as Nickel itch .
7. Gravimetric Determination of Nickel
- Application : Ni(DMG)2 is a popular chelating reagent utilized for the gravimetric determination of nickel .
- Method : It helps in the precipitation of Nickel from its aqueous solution .
- Results : Even though it has been found to be remarkably effective in terms of completeness and selectivity, it is not industrially used on a wider scale .
8. Detection of Various Metal Ions
- Application : Ni(DMG)2 is used extensively in analytical chemistry for different metal ions such as platinum, palladium, etc., in the form of detecting reagent, precipitating reagent, and photometric reagent .
9. Test for Nickel Release in Objects in Direct Contact with Skin
安全和危害
未来方向
属性
CAS 编号 |
13478-93-8 |
|---|---|
产品名称 |
NICKEL DIMETHYLGLYOXIME |
分子式 |
C8H14N4NiO4 |
分子量 |
288.91 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



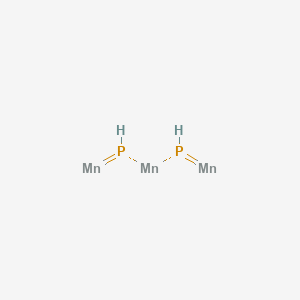
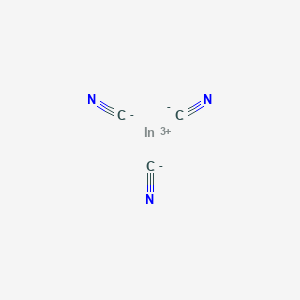
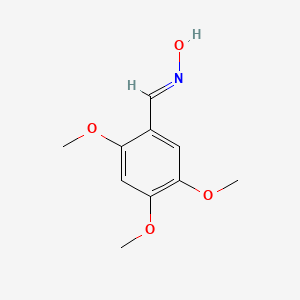
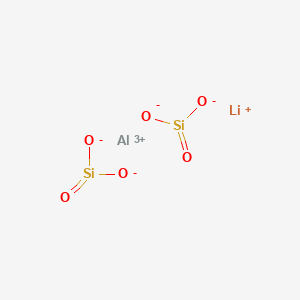
![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)
